molecular formula C10H16Cl2N2O2 B14367722 1,3-Dichloro-5-hexyl-5-methylimidazolidine-2,4-dione CAS No. 90139-66-5

1,3-Dichloro-5-hexyl-5-methylimidazolidine-2,4-dione

Cat. No.: B14367722
CAS No.: 90139-66-5
M. Wt: 267.15 g/mol
InChI Key: DCDBLLKKTZIKCC-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-hexyl-5-methylimidazolidine-2,4-dione is a chemical compound with the molecular formula C10H16Cl2N2O2 It is a derivative of imidazolidine and contains a five-membered ring structure with two chlorine atoms and a hexyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-5-hexyl-5-methylimidazolidine-2,4-dione typically involves the reaction of hexylamine with chloroacetyl chloride to form an intermediate, which is then cyclized with urea to produce the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5-hexyl-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazolidine derivatives.

Scientific Research Applications

1,3-Dichloro-5-hexyl-5-methylimidazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-hexyl-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, disrupting their normal function. The pathways involved may include the inhibition of enzyme activity through the formation of covalent bonds with active site residues, leading to the inactivation of the enzyme.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dichloro-5,5-dimethylhydantoin: This compound is similar in structure but contains two methyl groups instead of a hexyl group.

    1,3-Dichloro-5-ethyl-5-methylimidazolidine-2,4-dione: This compound has an ethyl group instead of a hexyl group.

Uniqueness

1,3-Dichloro-5-hexyl-5-methylimidazolidine-2,4-dione is unique due to the presence of the hexyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

90139-66-5

Molecular Formula

C10H16Cl2N2O2

Molecular Weight

267.15 g/mol

IUPAC Name

1,3-dichloro-5-hexyl-5-methylimidazolidine-2,4-dione

InChI

InChI=1S/C10H16Cl2N2O2/c1-3-4-5-6-7-10(2)8(15)13(11)9(16)14(10)12/h3-7H2,1-2H3

InChI Key

DCDBLLKKTZIKCC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(C(=O)N(C(=O)N1Cl)Cl)C

Origin of Product

United States

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